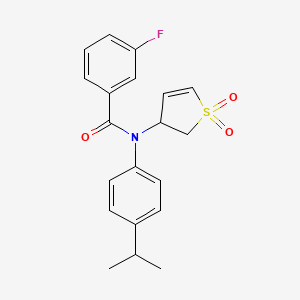

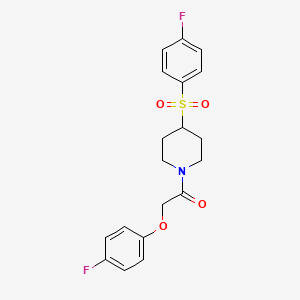

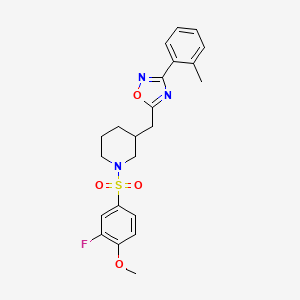

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylacrylamide” is an organic compound containing a cyano group (-CN), a phenoxyphenyl group, and an acrylamide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of similar compounds is often established using spectroscopic methods like IR, NMR, and X-ray crystallography.Chemical Reactions Analysis

Compounds with similar structures undergo various chemical reactions, including coupling reactions and condensation reactions, which are instrumental in synthesizing a wide range of compounds with potential biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, similar compounds are often solid at room temperature and have low solubility in water .科学的研究の応用

Corrosion Inhibition

Research has shown that synthetic acrylamide derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide are effective corrosion inhibitors for copper in nitric acid solutions. They are considered mixed-type inhibitors, reducing the value of the double-layer capacitance and reaching maximum efficiencies of 84.5% and 86.1% respectively (Abu-Rayyan et al., 2022).

Synthetic Applications

The copper-catalyzed, ligand-free intramolecular C-N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed, providing an efficient route for synthesizing (E)-3-arylideneindolin-2-ones, which are biologically significant (Luo et al., 2021).

Optoelectronic Properties

Different optical properties of 3-aryl-2-cyano acrylamide derivatives due to distinct face-to-face stacking modes have been observed. For instance, 2-cyano-3-(2-methoxyphenyl)-2-propenamide exhibited green luminescence, which was unaffected by grinding treatment (Song et al., 2015).

Drug-likeness Properties

Entacapone, an anti-parkinsonian drug, and some anti-inflammatory drugs contain a substituted 2-cyano-3-phenylacrylamide structure. Synthesis of new compounds with this structure showed active properties as Nuclear receptor ligands and obeyed Lipinski’s rule (Madhavi & Bhavani, 2021).

Anti-Inflammatory Potential

(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, derived from indomethacin and paracetamol, showed significant in vitro anti-inflammatory activity and potential as an anti-inflammatory drug with improved gastrointestinal safety profile compared to conventional drugs (Silva et al., 2020).

将来の方向性

特性

IUPAC Name |

(E)-2-cyano-N-(4-phenoxyphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-16-18(15-17-7-3-1-4-8-17)22(25)24-19-11-13-21(14-12-19)26-20-9-5-2-6-10-20/h1-15H,(H,24,25)/b18-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPKXCJHSVKYTP-OBGWFSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2354319.png)

![(4-Methylthiophen-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2354327.png)